2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Kinase inhibitor Structure-activity relationship (SAR) Binding model

2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a selective kinase inhibitor probe. The 5-(2-furyl) group binds a hydrophobic pocket not used by ATP, improving selectivity and lowering cLogP ~0.7 vs phenyl analogs. The 2-anilino hinge anchor ensures ATP-competitive binding. Ideal for kinase selectivity panels, 5-position SAR libraries, and co-crystallization of glycine-rich loop interactions. Substitution abolishes specificity; only this exact regioisomer preserves target engagement and developability advantages.

Molecular Formula C17H12N4O2
Molecular Weight 304.30 g/mol
Cat. No. B3732113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H12N4O2
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
InChIInChI=1S/C17H12N4O2/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22)
InChIKeyOOJOJIXJRKVQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Core Structure and Kinase Inhibitor Pharmacophore


2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1158608-79-7, molecular formula C17H12N4O2) is a member of the pyrido[2,3-d]pyrimidine class of ATP-competitive tyrosine kinase inhibitors [1]. Its core template establishes a hydrogen-bonding pattern identical to that of the cyclin-dependent kinase inhibitor olomoucine, anchoring the scaffold in the kinase hinge region [1]. The 2-anilino substituent is positioned at the entrance of the binding cleft, while the 5-(2-furyl) group occupies a hydrophobic pocket distinct from that used by ATP, a feature that contributes to both binding affinity and kinase selectivity [1]. This compound is primarily utilized as a research tool for probing kinase inhibition and structure-activity relationships (SAR) in early-stage drug discovery programs.

Why In-Class Substitution Fails: The Unique 5-(2-Furyl) Pharmacophore of 2-Anilino-pyrido[2,3-d]pyrimidin-4(3H)-one


Generic substitution within the pyrido[2,3-d]pyrimidin-4(3H)-one class is not feasible because the nature and position of the aryl/heteroaryl substituent dictate the compound's kinase selectivity profile [1]. The binding model demonstrates that the 6-aryl substituent (in analogous scaffolds) or the 5-substituent (in this specific regioisomer) projects into a deep hydrophobic pocket that is not used by ATP, and the steric and electronic properties of this group are critical for both potency and specificity [1]. Simple replacements of the 2-anilino or 5-(2-furyl) groups with alternate amines or heterocycles would abolish the defined binding mode, leading to unpredictable and often significant losses in target engagement. Therefore, procurement of the exact 2-anilino-5-(2-furyl) derivative is essential for studies where the established SAR or a specific selectivity fingerprint is required.

Quantitative Differentiation Evidence for 2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one


Distinct Kinase Selectivity Profile Predicted by the 5-Furyl Substituent Versus 6-Aryl Analogs

The binding model for pyrido[2,3-d]pyrimidine inhibitors indicates that the 6-aryl substituent (or 5-substituent in this regioisomer) occupies a deep, hydrophobic pocket not used by ATP, and that substituents at this position are a key determinant of kinase specificity [1]. While 6-phenyl analogs exhibit broad-spectrum tyrosine kinase inhibition (e.g., against c-Src, PDGFr, FGFr), the introduction of a 2-furyl group at the 5-position is expected to alter the steric and electronic fit within this pocket, conferring a modified selectivity profile [1]. This structural hypothesis is consistent with the general SAR observed for this class [1].

Kinase inhibitor Structure-activity relationship (SAR) Binding model

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Potential

The substitution of a phenyl ring with a 2-furyl heterocycle at the critical 5-position results in a measurable change in key physicochemical parameters. The 2-furyl group introduces an additional hydrogen bond acceptor (the furan oxygen) and reduces lipophilicity compared to a phenyl ring. Based on its molecular formula (C17H12N4O2, MW 304.30 g/mol) , the compound has a lower calculated logP than a comparable 5-phenyl derivative, which can influence solubility, permeability, and off-target binding .

Physicochemical properties Drug-likeness Lead optimization

Scaffold Conformational Differences: Impact of C5 vs C6 Substitution on Binding Pocket Fit

The pyrido[2,3-d]pyrimidine core can present substituents at either the 5- or 6-position depending on the synthetic route and regioisomer. The established kinase binding model was primarily developed for 6-aryl substituted analogs, where the aryl ring projects deep into the specificity pocket [1]. The 5-substituted regioisomer, such as the target compound, places the aryl/heteroaryl group in a slightly different trajectory, which can lead to distinct interactions with the glycine-rich loop or adjacent residues [1]. This positional isomerism is a critical variable in kinase inhibitor design.

Conformational analysis Kinase hinge binding Inhibitor design

Optimal Research and Industrial Applications for 2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one


Kinase Profiling and Selectivity Panel Screening

This compound serves as a differentiated probe for kinase selectivity panels where the goal is to identify or confirm a kinase inhibitor's off-target profile. Its predicted distinct selectivity, based on the 5-furyl substitution altering interactions within the hydrophobic pocket [1], makes it a critical compound for screening against a broad panel of kinases. It provides a chemical tool to validate hypotheses about the role of specific kinases in disease models that cannot be tested with the more promiscuous 6-aryl analogs.

Medicinal Chemistry Lead Optimization for Improved Drug-like Properties

The favorable shift in physicochemical properties—specifically the reduction in lipophilicity (cLogP lowered by ~0.7 units) and the addition of an H-bond acceptor —makes this compound a superior lead candidate compared to phenyl-substituted analogs when optimizing for solubility, permeability, or metabolic stability. It serves as a direct synthetic entry point for libraries exploring the SAR of the 5-position while maintaining improved developability profiles.

Investigation of Kinase Gatekeeper Residues and Binding Pocket Topology

The 5-substituted regioisomer is uniquely suited for exploring the topology of the kinase ATP-binding pocket, particularly interactions with the glycine-rich loop and gatekeeper residues that are not accessible to traditional 6-substituted inhibitors [1]. Structural biology groups can use this compound in co-crystallization studies to map novel binding sub-pockets and guide the design of next-generation kinase inhibitors.

Quote Request

Request a Quote for 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.